Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole structure
958261-51-3 structure
Nombre del producto:9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Número CAS:958261-51-3
MF:C41H65B2NO4
Megavatios:657.581112623215
MDL:MFCD16621134
CID:839611
PubChem ID:253661602

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Propiedades químicas y físicas

Nombre e identificación

    • 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
    • 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
    • 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
    • 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
    • 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
    • AK123236
    • C41H65B2NO4
    • XMKFCPVHTTWWCK-UHFFFAOYSA-N
    • 6553AC
    • 3,2-dioxaborolan-2-yl)-9H-carbazole
    • BC001299
    • O0428
    • ST24045845
    • 261O513
    • 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
    • 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
    • 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
    • 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
    • 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    • MFCD16621134
    • CS-0091660
    • 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
    • DTXSID80679839
    • 958261-51-3
    • DS-6908
    • SCHEMBL2726948
    • AC-33720
    • DB-080346
    • AKOS016011764
    • SB66358
    • YSCH0244
    • C77308
    • MDL: MFCD16621134
    • Renchi: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
    • Clave inchi: XMKFCPVHTTWWCK-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1

Atributos calculados

  • Calidad precisa: 657.50997g/mol
  • Carga superficial: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 17
  • Masa isotópica única: 657.50997g/mol
  • Masa isotópica única: 657.50997g/mol
  • Superficie del Polo topológico: 41.8Ų
  • Recuento de átomos pesados: 48
  • Complejidad: 895
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.01
  • Punto de fusión: 144.0 to 148.0 deg-C
  • Punto de ebullición: 695.7°C at 760 mmHg
  • Punto de inflamación: 374.5±29.6 °C
  • PSA: 41.85000
  • Logp: 10.43520

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Información de Seguridad

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Cooke Chemical
BD9821131-25g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95%
25g
RMB 3200.00 2025-02-21
eNovation Chemicals LLC
D954855-5g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95+%
5g
$265 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1162300-5g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95%
5g
¥2709.00 2024-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H861091-1g
9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 98%
1g
¥855.90 2022-01-12
abcr
AB440822-1 g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; .
958261-51-3 95%
1g
€109.00 2023-07-18
abcr
AB440822-5 g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; .
958261-51-3 95%
5g
€319.10 2023-01-09
Alichem
A449038187-5g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95%
5g
$1164.80 2023-08-31
Alichem
A449038187-1g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95%
1g
$383.80 2023-08-31
Alichem
A449038187-10g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95%
10g
$1744.40 2023-08-31
Chemenu
CM130169-5g
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
958261-51-3 95 %
5g
$112 2021-08-05

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
Referencia
The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof
, Japan, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Referencia
A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 87 °C
Referencia
Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodes
Cao, Liang; Zhang, Lei; Wei, Qiang; Zhang, Jiasen; Chen, Dongjun; et al, Dyes and Pigments, 2020, 176,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
Referencia
Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymers
Zhan, Hongmei; Wang, Yanjie; Li, Kuofei; Chen, Yuannan; Yi, Xiaohu; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
Referencia
Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application
, China, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 4 h, -78 °C; 40 h, rt
Referencia
Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof
, Korea, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water
Referencia
Production of organic semiconductor material containing amine oxide group for OLED
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C
Referencia
Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices
, Korea, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
Referencia
Monomer and electroluminescent polymer, its preparation method and application
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
Referencia
Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device
, Korea, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C
Referencia
Polymer with trifluoromethyl benzimidazole and energy conversion element using it
, Korea, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
Referencia
A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cells
Kim, Boram; Yeom, Hye Rim; Yun, Myoung Hee; Kim, Jin Young; Yang, Changduk, Macromolecules (Washington, 2012, 45(21), 8658-8664

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 10 h, -78 °C → rt
Referencia
2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method
, China, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
Referencia
Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic Application
Zhang, Zhi-Guo; Liu, Yi-Liang; Yang, Yang; Hou, Ke-Yue; Peng, Bo; et al, Macromolecules (Washington, 2010, 43(22), 9376-9383

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C
Referencia
Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device
, Korea, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  45 min, acidified, rt
Referencia
Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic properties
Fang, Hsiao-Ping; Lin, Jia-Wei; Chiang, I.-Hung; Chu, Chih-Wei; Wei, Kung-Hwa; et al, Journal of Polymer Science, 2012, 50(24), 5011-5022

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
sfd18349
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Pureza:99%/99%
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Precio ($):162.0/567.0